Hydrogenation Equilibrium: DMO vs. Diethyl Oxalate
A direct head-to-head thermodynamic comparison of diethyl oxalate (DEO) and dimethyl oxalate (DMO) hydrogenation demonstrates that DEO hydrogenation exhibits a higher equilibrium constant (Kp) than DMO hydrogenation under the same conditions [1]. This means DEO hydrogenation is thermodynamically more favorable than DMO hydrogenation, a fact that must be accounted for when selecting feedstocks for ethylene glycol production or when interpreting comparative catalyst performance. Standard enthalpies of formation, Gibbs free energies, and molar heat capacities were calculated using the Benson group contribution method, Constantinou-Gani method, and Rihani-Dorasiwamy method, with enthalpy changes, Gibbs free energy changes, and equilibrium constants evaluated across 473–513 K and 1.0–3.5 MPa [1]. Both hydrogenations are spontaneous exothermic reactions except for MG-to-EG at low pressure and high temperature; low temperature and high pressure favor ethylene glycol synthesis for both esters [1].
| Evidence Dimension | Equilibrium constant (Kp) for hydrogenation |
|---|---|
| Target Compound Data | Lower Kp (quantitative value not specified in abstract) |
| Comparator Or Baseline | Diethyl oxalate (DEO) — higher Kp |
| Quantified Difference | DEO Kp > DMO Kp (directionally established) |
| Conditions | 473–513 K, 1.0–3.5 MPa; calculations via Benson group contribution, Constantinou-Gani, and Rihani-Dorasiwamy methods |
Why This Matters
A feedstock with lower equilibrium constant requires different reactor design and operating conditions to achieve equivalent conversion, directly impacting CAPEX/OPEX decisions for industrial hydrogenation units.
- [1] Zhang, X., & Wang, B. (2011). Comparative Thermodynamic Analysis of Hydrogenations of Diethyl Oxalate and Dimethyl Oxalate. Petrochemical Technology, 40(4): 403-407. View Source
